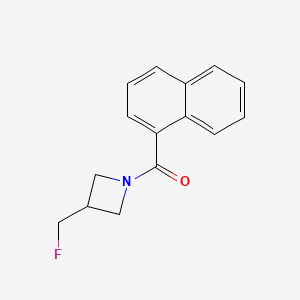

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c16-8-11-9-17(10-11)15(18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYOUCXUCXDBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves the reaction of a fluoromethyl azetidine derivative with a naphthalen-1-yl methanone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Hydrogen gas, palladium catalyst

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. The naphthalen-1-yl methanone moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and spectroscopic properties of analogous compounds:

Key Observations

Electron-Withdrawing vs. Electron-Donating Substituents: The fluoromethyl group in the target compound likely increases the electrophilicity of the azetidine ring compared to methoxyphenyl (electron-donating) groups in MPNP . This could enhance metabolic stability and influence binding interactions.

Spectroscopic Trends: Carbonyl Chemical Shifts: The carbonyl carbon in 3r appears at δ 185.27 (13C NMR), typical for aromatic ketones. MPNP’s computed carbonyl (δ 190.5) aligns with conjugated propenones . The target compound’s carbonyl is expected near δ 180–190. Aromatic Protons: Naphthalene protons in 3r and 6b resonate between δ 7.17–8.61, consistent with deshielded aromatic environments .

Synthetic Methodologies: Click Chemistry: Compound 6b was synthesized via Cu-catalyzed azide-alkyne cycloaddition, a modular approach for triazole derivatives .

Electronic Properties :

- MPNP’s DFT studies revealed a narrow HOMO-LUMO gap (4.12 eV), indicating high reactivity. The fluoromethyl group in the target compound may further modulate this gap .

Actividad Biológica

The compound (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring substituted with a fluoromethyl group, linked to a naphthalene moiety through a carbonyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research. Its potential as an antiproliferative agent has been explored in various studies.

Antiproliferative Activity

A study focusing on related azetidine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines, notably MCF-7 and MDA-MB-231. The compounds showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Colchicine-binding site interaction |

| CA-4 | MCF-7 | 3.9 | Antimitotic activity |

The biological activity of This compound is primarily attributed to its interaction with tubulin, leading to microtubule destabilization. This effect is crucial for its antiproliferative properties as it disrupts mitotic processes in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively arrested the cell cycle in the G2/M phase and induced apoptosis in treated MCF-7 cells. Flow cytometry analyses confirmed these findings, revealing significant alterations in cell cycle distribution post-treatment .

- Stability Studies : Stability assessments indicated that the compound maintains integrity under various pH conditions, suggesting suitability for further pharmaceutical development. For instance, it exhibited over 95% stability across a range of tested pH levels over an extended period .

Comparison with Similar Compounds

When compared to structurally similar compounds such as (3-(Chloromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone and (3-(Bromomethyl)azetidin-1-yl)(naphthalen-1-yl)methanone , the fluorinated variant shows enhanced stability and biological activity due to the unique properties imparted by the fluoromethyl group .

| Compound Type | Stability | Biological Activity |

|---|---|---|

| Chloromethyl | Moderate | Lower than fluorinated |

| Bromomethyl | Low | Lower than fluorinated |

| Fluoromethyl | High | Higher efficacy |

Q & A

Q. What are common synthetic routes for (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone?

The synthesis typically involves multi-step reactions, including azetidine ring formation and fluoromethyl group introduction. Key steps may include:

- Nucleophilic substitution to install the fluoromethyl group, using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).

- Coupling reactions (e.g., amide bond formation) between the azetidine and naphthalene moieties, often mediated by carbodiimides (e.g., EDC/HOBt) .

- Purification via chromatography (HPLC, flash) or recrystallization to achieve >95% purity.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify protons/carbons in the azetidine, fluoromethyl, and naphthalene groups. For example, the fluoromethyl group shows distinct splitting patterns due to F coupling .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z calculated for CHFNO).

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and verifying stereochemistry .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

- Solubility : Low aqueous solubility (logP ~3.5 predicted), necessitating DMSO or ethanol as solvents for in vitro assays.

- Stability : Susceptibility to hydrolysis at the ketone group under acidic/basic conditions; stability studies recommend storage at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in activity (e.g., receptor binding vs. functional assays) may arise from:

- Off-target interactions : Use selectivity panels (e.g., CEREP BioPrint®) to assess cross-reactivity.

- Metabolic instability : Conduct microsomal stability assays (human/rat liver microsomes) to identify rapid degradation pathways .

- Structural analogs : Compare with naphthalene-containing CB1/CB2 agonists (e.g., JWH-007, JWH-015) to contextualize activity differences .

Q. What strategies optimize reaction yields during fluoromethylation?

Low yields in fluoromethyl group installation can be mitigated by:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Reactions at -20°C to 0°C minimize side reactions (e.g., elimination).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) improve fluorinating agent efficiency .

Q. How can computational modeling predict the compound’s pharmacokinetics?

Use in silico tools like:

- ADMET prediction : SwissADME or ADMETlab to estimate absorption, CYP450 interactions, and blood-brain barrier penetration.

- Docking studies : AutoDock Vina to model interactions with targets (e.g., cannabinoid receptors), leveraging structural data from related compounds .

Q. What experimental designs elucidate the mechanism of action?

- Target engagement : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity for suspected targets.

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects in cell lines .

- Mutagenesis studies : CRISPR-edited receptors (e.g., CB1 mutants) to pinpoint critical binding residues .

Data Analysis and Contradiction Resolution

Q. How are crystallographic data inconsistencies addressed?

Discrepancies in X-ray structures (e.g., bond angle deviations) require:

Q. Why might in vitro activity fail to translate to in vivo efficacy?

Potential reasons include:

- Poor bioavailability : Conduct PK/PD studies in rodents to measure plasma half-life and tissue distribution.

- Metabolite interference : Identify major metabolites via LC-MS/MS and test their activity .

- Species differences : Compare target receptor homology (e.g., human vs. murine CB1) and use transgenic models .

Methodological Resources

- Synthesis protocols : Refer to fluorinated azetidine literature (e.g., VCID: VC3123316) for stepwise guidance .

- Biological assays : Adapt protocols from dual CB1/CB2 agonist studies (e.g., hyperalgesia models in rats) .

- Data repositories : PubChem (CID 121201644) and CAS Common Chemistry for spectral/structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.